![molecular formula C12H19NO7 B12352719 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,11,11-Tetramethyl-8-(Nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan ist eine komplexe organische Verbindung mit einer einzigartigen tricyclischen Struktur.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4,4,11,11-Tetramethyl-8-(Nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der tricyclischen Grundstruktur, gefolgt von der Einführung der Nitromethylgruppe und der Tetramethylsubstitutionen. Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören organische Lösungsmittel, Katalysatoren und spezifische Reaktanten, die die Bildung der gewünschten Verbindung ermöglichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Destillation, Kristallisation und Reinigung umfassen, um das Endprodukt zu isolieren.
Chemische Reaktionsanalyse
Reaktionstypen
4,4,11,11-Tetramethyl-8-(Nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitromethylgruppe kann oxidiert werden, um verschiedene funktionelle Gruppen zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe in eine Amingruppe umwandeln.
Substitution: Die Verbindung kann an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Gängige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Wasserstoffgas mit einem Katalysator) und verschiedene Nucleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sind entscheidend, um die gewünschten Umwandlungen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation der Nitromethylgruppe zu Nitroderivaten führen, während die Reduktion Aminderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
4,4,11,11-Tetramethyl-8-(Nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan hat potenzielle Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich:
- Materialwissenschaften: Die einzigartige tricyclische Struktur kann Eigenschaften verleihen, die für die Entwicklung neuartiger Materialien relevant sind.
- Medizinische Chemie: Die Verbindung kann als Baustein für die Synthese von pharmazeutisch aktiven Molekülen dienen.
- Organische Synthese: Die vielfältigen Reaktionen, die die Verbindung eingehen kann, machen sie zu einem wertvollen Zwischenprodukt für die Synthese von komplexen organischen Molekülen.
Sicherheit und Handhabung
Wie bei jeder chemischen Verbindung ist Vorsicht geboten, wenn man mit 4,4,11,11-Tetramethyl-8-(Nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan arbeitet. Es ist wichtig, angemessene Sicherheitsvorkehrungen zu treffen, wie z. B. das Tragen von Schutzkleidung, das Arbeiten in einem gut belüfteten Bereich und die Vermeidung von Haut- oder Augenkontakt. Die Substanz sollte gemäß den Sicherheitsrichtlinien für den Umgang mit Chemikalien gelagert und entsorgt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the nitromethyl group and the tetramethyl substitutions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,4,11,11-tetramethyl-8-(nitrom
Eigenschaften
Molekularformel |
C12H19NO7 |
|---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
QJFHJCOBVKZJKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)
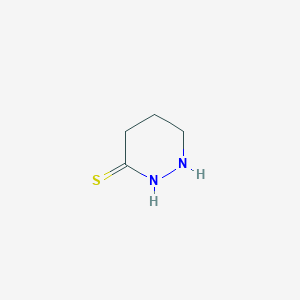
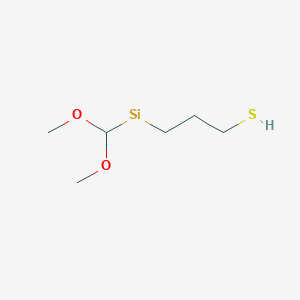
![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)

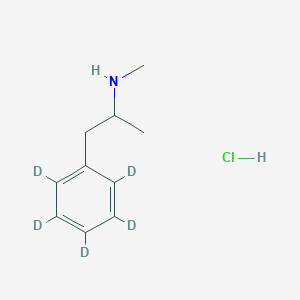
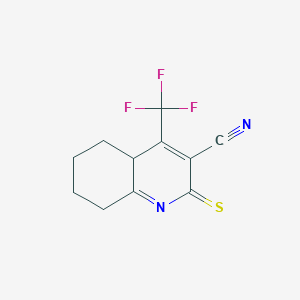
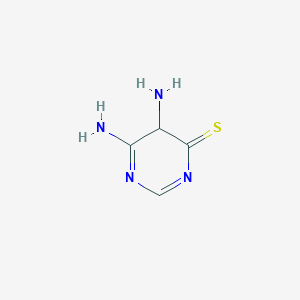
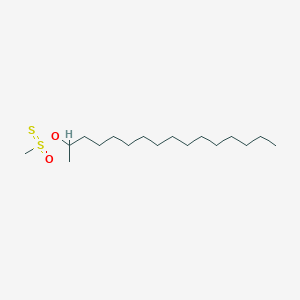
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)
![3-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-acrylic acid sodium salt](/img/structure/B12352710.png)

